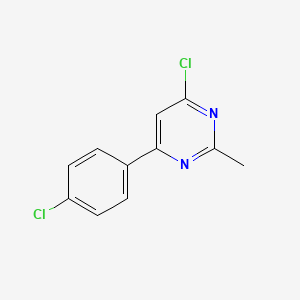
4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis process for “4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine” is not available, there are related studies on the synthesis of similar compounds. For instance, a study reports the synthesis of 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl by the condensation of cyanuric chloride with aniline . Another study reports the synthesis of some aryloxypyrimidine derivatives by the reaction of 4-chloro-6-(4-chlorophenyl)pyrimidine and phenols .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine derivatives have been explored for their potential in pharmaceutical research, particularly for their biological activities. A notable study involved the synthesis of a series of pyrimidine derivatives through the Suzuki cross-coupling reaction. These compounds were evaluated for their antiviral activity against HIV-1 and HIV-2, as well as for their ability to inhibit kinesin Eg5, a protein involved in cell division. Certain synthesized pyrimidines demonstrated moderate inhibitory effects, highlighting their potential in antiviral and anticancer research (Al-Masoudi, Kassim, & Abdul-Reda, 2014).
Chemical Synthesis and Process Research
The chemical synthesis and process optimization of related pyrimidine compounds have also been a focus of research. For instance, the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a precursor in the preparation of high explosives and medicinal products, was improved by studying various process variables. This research aimed at developing more economical and efficient production methods for such compounds, which are crucial in both pharmaceutical and explosive industries (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Antimicrobial Applications
Another area of investigation is the synthesis of new pyrimidines and their condensed forms for antimicrobial applications. A study synthesized various pyrimidine derivatives and evaluated their antimicrobial properties. The results showed that some compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating the potential of these compounds in developing new antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017).
Supramolecular Chemistry
Research in supramolecular chemistry has also involved this compound derivatives. A study on the cocrystal of 2-amino-4-chloro-6-methylpyrimidine with 4-methylbenzoic acid revealed insights into the hydrogen bonding interactions and the crystal structure of the compound. This research contributes to the understanding of molecular interactions and the design of new materials with specific properties (Khalib, Thanigaimani, Arshad, & Razak, 2015).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been associated with a wide range of biological and therapeutic activities .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Pyrimidine derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine have been studied to evaluate its pharmacological potential . These properties play a crucial role in determining the compound’s bioavailability.
Result of Action
Pyrimidine derivatives have been associated with a variety of effects at the molecular and cellular levels, including antimicrobial, analgesic, antiviral, anti-inflammatory, anti-hiv, antitubercular, antitumor, antineoplastic, antimalarial, diuretic, and cardiovascular effects .
Propiedades
IUPAC Name |
4-chloro-6-(4-chlorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBZVTGEZZUYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



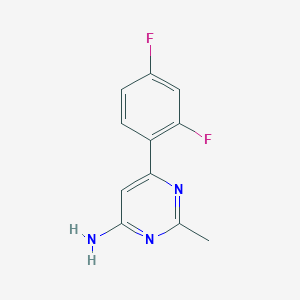
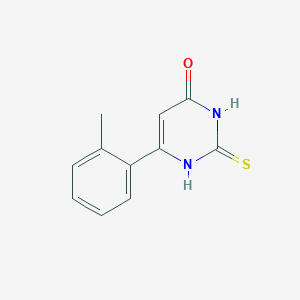
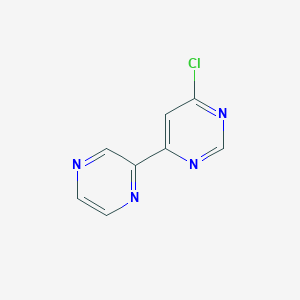
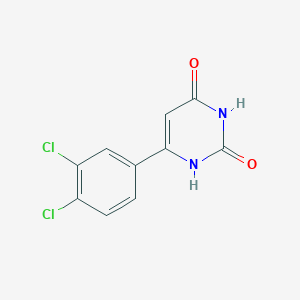
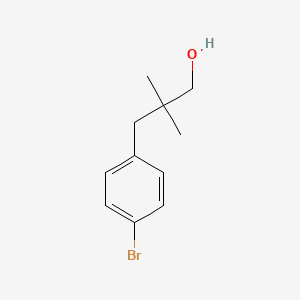
![2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1466929.png)

![6-[4-(Propan-2-yloxy)phenyl]pyrimidin-4-amine](/img/structure/B1466933.png)
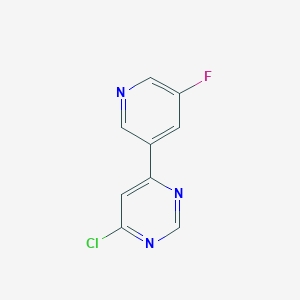

![(R)-4-[3-(4-Bromophenyl)-1H-pyrazol-4-ylmethyl]-2-methyl-1-(5-trifluoromethyl-pyridin-2-yl)-piperazine](/img/structure/B1466940.png)
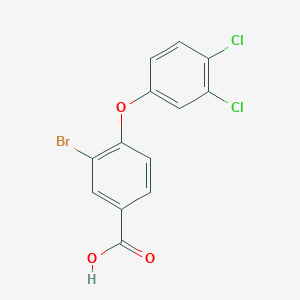
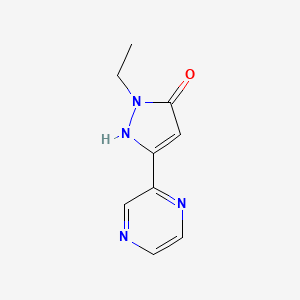
![N-[(2-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1466945.png)